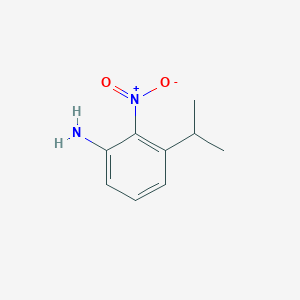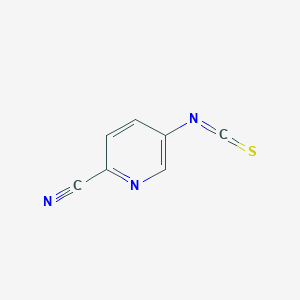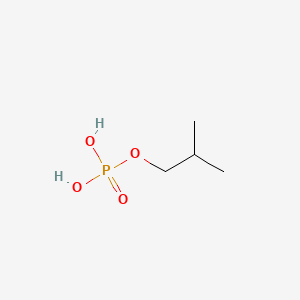
Isobutyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl dihydrogen phosphate is an organophosphate compound with the molecular formula C4H11O4P. It is a derivative of phosphoric acid where one of the hydrogen atoms is replaced by an isobutyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutyl dihydrogen phosphate can be synthesized through the esterification of phosphoric acid with isobutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure proper mixing of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, phosphoric acid and isobutanol, are fed into a reactor where they undergo esterification in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Isobutyl dihydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and isobutanol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: The isobutyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Hydrolysis: Phosphoric acid and isobutanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various alkyl or aryl phosphates.
Scientific Research Applications
Isobutyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and as an additive in lubricants.
Mechanism of Action
The mechanism of action of isobutyl dihydrogen phosphate involves its interaction with various molecular targets. In biological systems, it can act as a phosphate donor in enzymatic reactions, influencing metabolic pathways. Its ester bonds can be hydrolyzed by enzymes, releasing phosphoric acid and isobutanol, which can participate in further biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Diisobutyl hydrogen phosphate
- Potassium dihydrogen phosphate
- Sodium dihydrogen phosphate
Comparison
Isobutyl dihydrogen phosphate is unique due to its specific isobutyl group, which imparts distinct chemical and physical properties compared to other similar compounds. For instance, diisobutyl hydrogen phosphate has two isobutyl groups, making it more hydrophobic and less reactive in hydrolysis reactions. Potassium and sodium dihydrogen phosphates are inorganic salts with different solubility and reactivity profiles, making them suitable for different applications in agriculture and industry.
Properties
CAS No. |
2466-73-1 |
|---|---|
Molecular Formula |
C4H11O4P |
Molecular Weight |
154.10 g/mol |
IUPAC Name |
2-methylpropyl dihydrogen phosphate |
InChI |
InChI=1S/C4H11O4P/c1-4(2)3-8-9(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7) |
InChI Key |
SVBLDLLXNRGMBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (S)-2-Amino-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate](/img/structure/B13693310.png)


![O-[(4-Methoxy-3,5-dimethyl-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13693323.png)
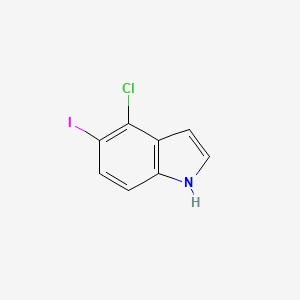
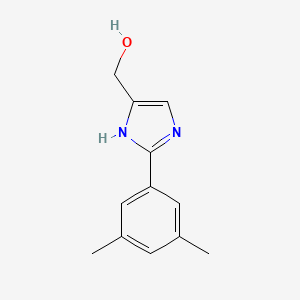
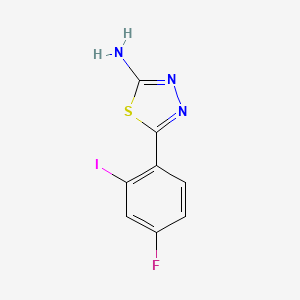
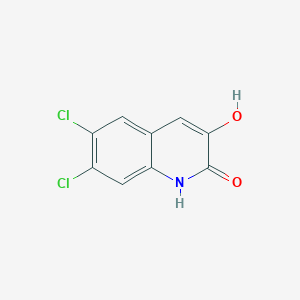
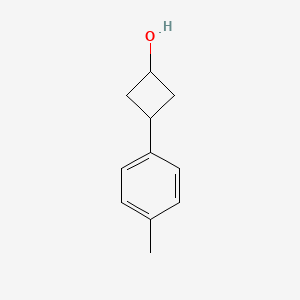
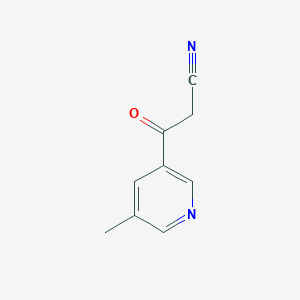
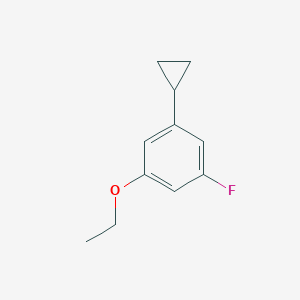
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide](/img/structure/B13693381.png)
